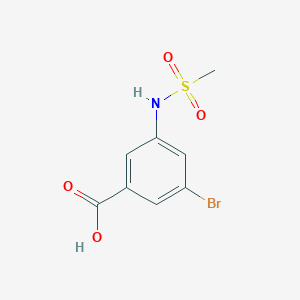

3-Bromo-5-(methylsulfonamido)benzoic acid

CAS No.: 1501338-22-2

Cat. No.: VC2970961

Molecular Formula: C8H8BrNO4S

Molecular Weight: 294.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1501338-22-2 |

|---|---|

| Molecular Formula | C8H8BrNO4S |

| Molecular Weight | 294.12 g/mol |

| IUPAC Name | 3-bromo-5-(methanesulfonamido)benzoic acid |

| Standard InChI | InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-3-5(8(11)12)2-6(9)4-7/h2-4,10H,1H3,(H,11,12) |

| Standard InChI Key | IGGBNIZXCMXPBW-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)Br |

| Canonical SMILES | CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)Br |

Introduction

Chemical Identity and Nomenclature

3-Bromo-5-(methylsulfonamido)benzoic acid is an organic compound characterized by its distinctive chemical structure. The compound features a benzoic acid core with substituents at specific positions. The compound is also known under several synonyms in chemical databases and research literature.

| Property | Information |

|---|---|

| Primary Name | 3-Bromo-5-(methylsulfonamido)benzoic acid |

| Synonyms | 3-bromo-5-(methanesulfonamido)benzoic acid, 3-bromo-5-methanesulfonamidobenzoic acid, SCHEMBL15649974 |

| CAS Registry Number | 1501338-22-2 |

| Creation Date | 2014-10-20 |

| Last Modified | 2025-04-05 |

The compound's identity is officially registered in chemical databases, ensuring its recognition within the scientific community for research and development purposes .

Structural Properties and Composition

The molecular structure of 3-Bromo-5-(methylsulfonamido)benzoic acid consists of a benzoic acid scaffold with a bromine atom at position 3 and a methylsulfonamido group at position 5. This arrangement provides the compound with specific chemical reactivity patterns and physical properties.

| Structural Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrNO₄S |

| Molecular Weight | 294.12 g/mol |

| Exact Mass | 292.93574 Da |

| Monoisotopic Mass | 292.93574 Da |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 337 |

The structural composition includes a benzoic acid core (C₇H₅O₂) with the addition of bromine (Br) at position 3 and a methylsulfonamido group (CH₃SO₂NH-) at position 5. This specific arrangement contributes to the compound's unique chemical behavior and potential applications in synthetic chemistry .

Physicochemical Properties

The physicochemical properties of 3-Bromo-5-(methylsulfonamido)benzoic acid determine its behavior in various chemical environments and its potential utility in chemical processes.

The moderate lipophilicity (XLogP3-AA value of 1.1) suggests balanced solubility characteristics in both aqueous and organic solvents. The presence of both hydrogen bond donors and acceptors indicates potential for intermolecular interactions, which may be significant for its reactivity and biological interactions .

While the search results don't provide comprehensive spectroscopic data specifically for 3-Bromo-5-(methylsulfonamido)benzoic acid, we can reference related compounds with similar structural features to understand possible spectroscopic characteristics.

By examining data from other brominated benzoic acid derivatives, it can be inferred that this compound would likely show characteristic infrared absorption bands for carboxylic acid (C=O stretching around 1700 cm⁻¹), sulfonamide (S=O stretching around 1150-1350 cm⁻¹), and aromatic C-H stretching vibrations .

Related Compounds and Comparative Analysis

To better understand the properties and potential applications of 3-Bromo-5-(methylsulfonamido)benzoic acid, it is helpful to examine related compounds with similar structural elements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume